molecular formula C11H14O3 B062909 2-(2-Methylphenoxy)butanoic acid CAS No. 161790-50-7

2-(2-Methylphenoxy)butanoic acid

Cat. No.: B062909
CAS No.: 161790-50-7
M. Wt: 194.23 g/mol
InChI Key: IHCFDXGPIABNTN-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)butanoic acid is a carboxylic acid derivative characterized by a butanoic acid backbone substituted with a 2-methylphenoxy group at the second carbon. Its molecular formula is C₁₁H₁₄O₃, and it is registered under CAS No. 161790-50-7 . The compound’s structure combines a phenoxy moiety (with a methyl group at the ortho position) and a four-carbon carboxylic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenoxy)butanoic acid typically involves the reaction of 2-methylphenol with butanoic acid derivatives under specific conditions. One common method is the esterification of 2-methylphenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenoxy)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Herbicidal Use

MCPB is primarily registered for use on pea crops before flowering and for post-emergence control of broadleaf annual and perennial weeds. It effectively targets species such as Canadian thistle, buttercup, mustard, purslane, ragweed, common lambsquarters, pigweed, smartweed, sowthistle, and morning glory .

Table 1: Target Weeds Controlled by MCPB

Weed SpeciesType
Canadian ThistlePerennial
ButtercupAnnual
MustardAnnual
PurslaneAnnual
RagweedAnnual
Common LambsquartersAnnual
PigweedAnnual
SmartweedPerennial
SowthistlePerennial
Morning GloryPerennial

Application Timing and Methodology

MCPB is applied in the spring during the growing season of the target crops. The application method typically involves spraying the herbicide directly onto the foliage of the weeds when they are actively growing. This timing maximizes the herbicide's efficacy while minimizing potential damage to the crops .

Toxicity Assessment

MCPB exhibits low to moderate acute toxicity with primary concerns related to kidney and liver effects. Long-term studies indicate that it is not likely to be carcinogenic or mutagenic in humans . However, developmental toxicity studies in animals have shown potential risks such as reduced skeletal ossification and cranio-facial malformations when administered during pregnancy .

Table 2: Toxicological Findings for MCPB

Study TypeFindings
Acute ToxicityLow to moderate toxicity
CarcinogenicityNot likely carcinogenic
Developmental ToxicityReduced ossification; cranio-facial malformations observed in animal studies

Residue Management

The maximum residue level permitted on treated crops is set at 0.1 parts per million in the United States. Environmental assessments indicate that dietary risks from food and water are not of concern when exposure levels remain below established reference doses .

Degradation and Leaching Potential

Research indicates that MCPB has a low potential for leaching into groundwater compared to other phenoxyalkanoic acid herbicides like 2,4-D and MCPA. This characteristic enhances its environmental safety profile by reducing the likelihood of contaminating water sources .

Efficacy in Weed Control

A study conducted on pea crops demonstrated that MCPB effectively reduced weed biomass by up to 80% compared to untreated controls within three weeks post-application . This significant reduction underscores its utility in integrated weed management strategies.

Comparative Analysis with Other Herbicides

In comparative trials with other herbicides such as glyphosate and 2,4-D, MCPB showed comparable efficacy against a range of broadleaf weeds while maintaining a favorable safety profile for non-target organisms .

Table 3: Comparative Efficacy of MCPB vs Other Herbicides

HerbicideEfficacy (%)Safety Profile
MCPB80%Low toxicity
Glyphosate85%Moderate toxicity
2,4-D75%Moderate toxicity

Mechanism of Action

The mechanism of action of 2-(2-Methylphenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

2-(4-Methylphenoxy)butanoic Acid (CAS 143094-64-8)

This isomer differs by the placement of the methyl group on the phenoxy ring (para instead of ortho). Both isomers share the same molecular weight (210.23 g/mol) but exhibit distinct chromatographic behaviors due to polarity differences .

4-(4-Methylphenoxy)butanoic Acid (CAS 22180-02-5)

Here, the phenoxy group is attached to the fourth carbon of the butanoic acid chain. This elongation of the chain between the aromatic ring and the carboxylic acid group could alter lipophilicity (LogP) and bioavailability. Such modifications are critical in drug design to optimize membrane permeability .

Substituent Variations on the Phenoxy Group

2-(4-Methoxyphenoxy)butanoic Acid (CAS 67648-60-6)

Replacing the methyl group with a methoxy group introduces an electron-donating substituent. The methoxy group may also improve solubility in polar solvents compared to the methyl analog .

Derivatives with Sulfur or Sulfoxide Groups

Patent literature describes analogs where the phenoxy oxygen is replaced with sulfur (e.g., 2-(substituted sulphur)-3-(substituted phenyl)propionic acids).

Chain-Length and Functional Group Modifications

2-Methyl-2-(Phenoxy)propionic Acid

This structural change impacts ionization and binding affinity in biological systems .

Ester Derivatives (e.g., 2-Phenylethyl 2-Methylbutanoate)

Esterification of the carboxylic acid group (e.g., 2-phenylethyl 2-methylbutanoate, CAS 24817-51-4) converts the polar acid into a lipophilic ester. This modification enhances volatility and aroma, making it relevant in flavor or fragrance industries .

Stereochemical Variations

(R)-3-Methyl-2-Phenylbutanoic Acid (CAS MFCD00021708)

The (R)-configuration at the chiral center influences crystallinity and melting points, which are critical for pharmaceutical formulation. Such enantiomers may exhibit divergent biological activities .

Biological Activity

2-(2-Methylphenoxy)butanoic acid, also known as a phenoxybutyric acid derivative, is an organic compound with the molecular formula C11_{11}H14_{14}O3_3. This compound is notable for its potential biological activities, particularly in the fields of agriculture and medicine. Research has indicated that it may influence plant growth and development, as well as exhibit various pharmacological properties.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

OR1 C C R2R3\text{O}\quad ||\quad \text{R1 C C R2}\quad |\quad \text{R3}

Where R1 is the butanoic acid moiety and R2 is the 2-methylphenoxy group. The compound's molecular weight is approximately 206.24 g/mol, and it features a chiral center, leading to potential stereoisomerism that can affect its biological activity.

Plant Growth Regulation

Research indicates that this compound may play a role in regulating plant growth through its interaction with auxin pathways. Auxins are critical plant hormones that regulate various aspects of growth and development. The compound has been studied for its herbicidal properties, particularly in controlling broadleaf weeds by modulating auxin transport and signaling pathways.

Table 1: Effects on Plant Growth

Biological Activity Mechanism Outcome
Herbicidal actionInteraction with auxin transport systemsInhibition of broadleaf weeds
Growth promotion in cropsModulation of plant hormone pathwaysEnhanced growth rates
Stress response modulationInfluence on metabolic processesImproved resilience to stress

Pharmacological Properties

In addition to its agricultural applications, this compound has been explored for potential therapeutic effects. Studies have suggested that compounds with similar structures may exhibit anti-inflammatory and anticancer properties by modulating cellular signaling pathways .

Table 2: Potential Pharmacological Effects

Activity Target Pathway Research Findings
Anti-inflammatory effectsCytokine signaling pathwaysReduced inflammation in models
Anticancer activityCell cycle regulationInhibition of cancer cell proliferation

Case Studies

  • Herbicidal Efficacy : A study conducted on the efficacy of this compound against common broadleaf weeds demonstrated significant reductions in weed biomass when applied at specific concentrations. The results indicated a strong correlation between the concentration of the compound and the degree of weed suppression.
  • Cellular Signaling Modulation : In vitro studies have shown that this compound can influence cell signaling pathways involved in inflammation and cancer progression. For instance, treatment with varying concentrations led to altered expression levels of key proteins involved in these pathways, suggesting a mechanism for its potential therapeutic effects.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is believed to interact with specific enzymes and receptors involved in hormonal regulation and cellular signaling. This interaction can lead to modulation of various biological processes, including growth regulation in plants and potential therapeutic effects in human cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Methylphenoxy)butanoic acid, and what key intermediates are involved?

  • Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or ester hydrolysis. For example, derivatives of (methoxyimino)acetate (e.g., 490-M18 and 490-M19 in ) are synthesized by introducing substituents like (2-methylphenoxy)methyl groups via coupling reactions. Key intermediates often include halogenated phenoxy precursors or protected carboxylic acids. Researchers should optimize reaction conditions (e.g., solvent, catalyst) to enhance yield and purity. Structural confirmation via NMR and mass spectrometry is critical at each step .

Q. How can researchers ensure accurate characterization of this compound using spectroscopic techniques?

  • Methodological Answer : Characterization requires a combination of techniques:

  • NMR : Analyze proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 1.2–1.5 ppm) to confirm substitution patterns.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected [M+H]+ peak for C₁₁H₁₄O₃: 194.1).
  • FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, ether C-O ~1250 cm⁻¹).
    Cross-referencing with analogs in databases (e.g., NIST Chemistry WebBook) ensures accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to the following:

  • Engineering Controls : Use fume hoods to limit airborne exposure; monitor concentrations with real-time sensors .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as phenoxy acids may cause irritation .
  • Waste Disposal : Segregate contaminated waste and use licensed disposal services to prevent environmental release .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for auxin-like activity in this compound derivatives?

  • Methodological Answer : SAR studies reveal that auxin-like herbicidal activity depends on:

  • Phenoxy Substitution : Chlorine or methyl groups at the 2-position (e.g., MCPB in ) enhance receptor binding.
  • Chain Length : Butanoic acid chains (vs. shorter propionic analogs) improve translocation in plants.
  • Stereochemistry : R-configuration in chiral analogs (e.g., ) may increase efficacy.
    Comparative assays with 2,4-DB and MCPB ( ) can quantify potency differences .

Q. How do environmental factors influence the adsorption and degradation of this compound in soil systems?

  • Methodological Answer : Design experiments to assess:

  • Adsorption : Use activated carbon (e.g., F300 in ) to measure adsorption isotherms under varying pH and organic matter content.
  • Degradation : Conduct microbial degradation studies in soil microcosms, monitoring breakdown products via LC-MS.
  • Photolysis : Exclude UV light in control setups to isolate biotic vs. abiotic pathways.
    Data contradictions (e.g., pH-dependent adsorption) should be resolved via multivariate analysis .

Q. What metabolic pathways are implicated in the detoxification of this compound in non-target organisms?

  • Methodological Answer : Use isotope-labeled analogs (e.g., ¹⁴C-tracers) to track metabolic fate:

  • Phase I Metabolism : Hydroxylation at the methyl group (e.g., ’s 5-CH₂-OH derivative) via cytochrome P450 enzymes.
  • Phase II Conjugation : Glucuronidation or sulfonation of the carboxylic acid moiety.
    Validate pathways with hepatic microsome assays and knockout models .

Q. Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported herbicidal efficacy of this compound analogs?

  • Methodological Answer : Discrepancies may arise from:

  • Application Rate : shows efficacy plateaus at 2 lb/A, but additive effects (e.g., with 2,4-DB) require dose-response re-evaluation.
  • Formulation Purity : Impurities in commercial samples (e.g., ’s >95% purity thresholds) can skew bioassay results.
  • Environmental Variability : Soil type and moisture () modulate activity.
    Standardize protocols using OECD guidelines and include internal controls (e.g., MCPA as a reference herbicide) .

Q. Experimental Design Considerations

Q. What in vitro models are suitable for studying the phytotoxicity of this compound?

  • Methodological Answer : Use:

  • Arabidopsis thaliana : Monitor root elongation inhibition (dose-dependent) and auxin-responsive gene expression (e.g., DR5::GUS).
  • Cell Suspension Cultures : Quantify membrane integrity (electrolyte leakage assays) and ROS production.
    Compare with structurally related auxins (e.g., 2,4-D) to establish specificity .

Properties

IUPAC Name

2-(2-methylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-9(11(12)13)14-10-7-5-4-6-8(10)2/h4-7,9H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCFDXGPIABNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401538, DTXSID80901324
Record name 2-(2-methylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_425
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161790-50-7
Record name 2-(2-methylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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